molecular formula C8H15N3OS B14802552 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine

Cat. No.: B14802552
M. Wt: 201.29 g/mol
InChI Key: RYAZSLCXSBEQQP-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is a heterocyclic compound that features an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method includes the reaction of a hydrazide with an electrophilically activated nitroalkane in the presence of polyphosphoric acid . This reaction proceeds through a nucleophilic attack, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for oxadiazole derivatives often involve large-scale cyclocondensation reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound. The use of automated systems and continuous flow reactors can further enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

1-(5-ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C8H15N3OS/c1-3-7-10-11-8(12-7)6(9)4-5-13-2/h6H,3-5,9H2,1-2H3

InChI Key

RYAZSLCXSBEQQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C(CCSC)N

Origin of Product

United States

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